molecular formula C4H4N4O B15313143 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile

5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile

Cat. No.: B15313143
M. Wt: 124.10 g/mol
InChI Key: OWNMPSKRXNKACS-UHFFFAOYSA-N
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Description

5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the hydroxy and nitrile groups in the triazole ring makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-amino-1-methyl-1H-1,2,3-triazole-4-carbonitrile with a suitable oxidizing agent can yield the desired compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 5-oxo-1-methyl-1H-1,2,3-triazole-4-carbonitrile, while reduction of the nitrile group can produce 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-amine .

Scientific Research Applications

5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The triazole ring can also engage in π-π stacking interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
  • 1-methyl-1H-1,2,3-triazole-4-carbonitrile
  • 5-hydroxy-1H-1,2,3-triazole-4-carbonitrile

Uniqueness

5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carbonitrile is unique due to the presence of both hydroxy and nitrile groups on the triazole ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C4H4N4O

Molecular Weight

124.10 g/mol

IUPAC Name

1-methyl-5-oxo-2H-triazole-4-carbonitrile

InChI

InChI=1S/C4H4N4O/c1-8-4(9)3(2-5)6-7-8/h7H,1H3

InChI Key

OWNMPSKRXNKACS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NN1)C#N

Origin of Product

United States

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